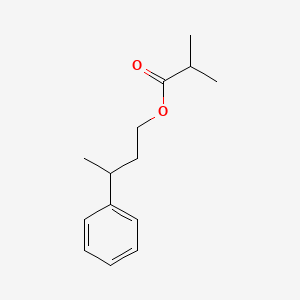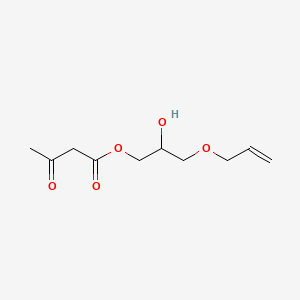![molecular formula C28H33NO9 B12660175 (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 25212-15-1](/img/structure/B12660175.png)
(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an oxane ring, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene backbone and the subsequent functionalization of the molecule. Key steps may include:
Formation of the Tetracene Backbone: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Functionalization: Introduction of hydroxyl, methoxy, and oxane groups through various organic reactions such as hydroxylation, methylation, and glycosylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides (e.g., HCl, HBr), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various substituted tetracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and methoxy groups may interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its aromatic tetracene backbone.
Mecanismo De Acción
The mechanism of action of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione likely involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The compound’s structure may also allow it to intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Tetracycline: An antibiotic with a similar tetracene backbone but different functional groups.
Doxorubicin: A chemotherapy drug with a tetracene structure and additional sugar moieties.
Uniqueness
The unique combination of hydroxyl, methoxy, and oxane groups in (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione distinguishes it from other tetracene derivatives. This unique structure may confer specific biological activities and chemical reactivity not seen in other compounds.
Propiedades
Número CAS |
25212-15-1 |
|---|---|
Fórmula molecular |
C28H33NO9 |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO9/c1-5-28(35)11-18(38-19-10-16(29-3)23(30)12(2)37-19)14-9-15-21(26(33)22(14)27(28)34)24(31)13-7-6-8-17(36-4)20(13)25(15)32/h6-9,12,16,18-19,23,27,29-30,33-35H,5,10-11H2,1-4H3/t12-,16-,18-,19-,23+,27?,28+/m0/s1 |
Clave InChI |
WUIMWJCNNGNEKX-ZINOOOSVSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC)O |
SMILES canónico |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


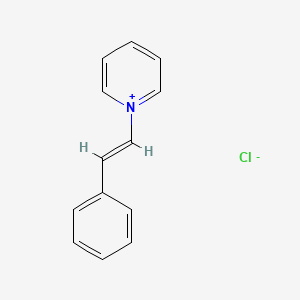

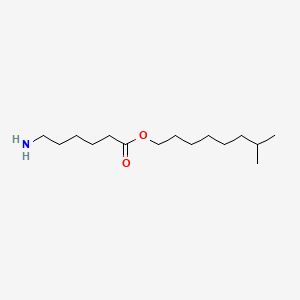

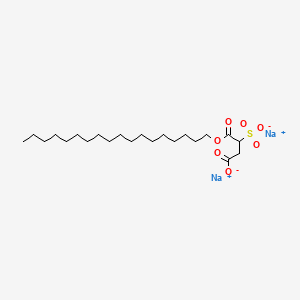
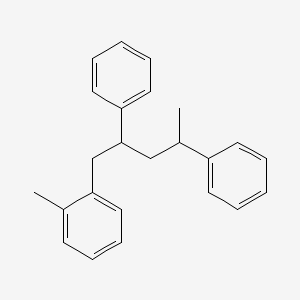
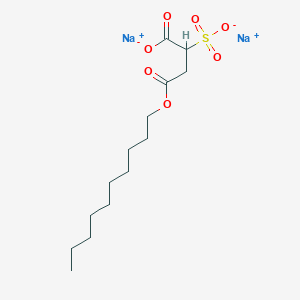
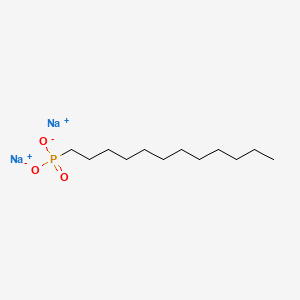
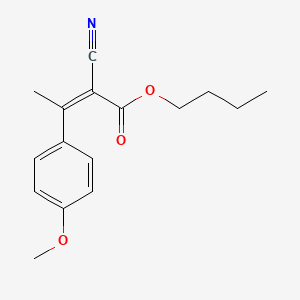
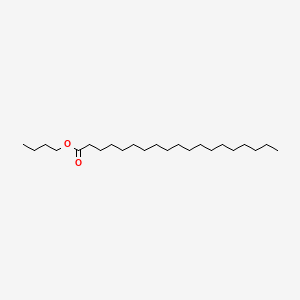
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
